molecular formula C18H23N3O B2774783 3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide CAS No. 1396856-04-4

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

Cat. No.: B2774783
CAS No.: 1396856-04-4
M. Wt: 297.402
InChI Key: SYWQCUSUGHYQOD-UHFFFAOYSA-N
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Description

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is an organic compound with a complex structure that includes a cyano group, a diisopropylamino group, and a but-2-yn-1-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This can be achieved by reacting propargyl bromide with diisopropylamine under basic conditions.

    Coupling with benzamide: The but-2-yn-1-yl intermediate is then coupled with benzamide in the presence of a suitable catalyst, such as palladium, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the diisopropylamino group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide: Similar structure but with dimethylamino instead of diisopropylamino.

    3-cyano-N-(4-(diethylamino)but-2-yn-1-yl)benzamide: Similar structure but with diethylamino instead of diisopropylamino.

Uniqueness

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is unique due to the presence of the diisopropylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

3-cyano-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14(2)21(15(3)4)11-6-5-10-20-18(22)17-9-7-8-16(12-17)13-19/h7-9,12,14-15H,10-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWQCUSUGHYQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC=CC(=C1)C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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